Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate
Description
Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate (CAS: 1023548-04-0) is a sulfonamide-containing compound with a complex aromatic structure. Its molecular formula is C23H20ClF3N2O7S (MW: 560.93 g/mol), featuring a trifluoromethyl-substituted phenylsulfamoyl group linked to a dimethoxyphenylacetic acid methyl ester backbone .
Properties
IUPAC Name |
methyl 2-[2-[[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4NO6S/c1-27-14-6-10(7-17(24)29-3)16(9-15(14)28-2)30(25,26)23-13-8-11(18(20,21)22)4-5-12(13)19/h4-6,8-9,23H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZUCIRJJHFUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the Fluorinated Aromatic Intermediate: This step involves the introduction of fluorine atoms into the aromatic ring through electrophilic aromatic substitution reactions. Reagents such as fluorine gas or fluorinating agents like N-fluorobenzenesulfonimide (NFSI) are often used.
Methoxylation: The dimethoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways involving sulfamoyl groups.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties imparted by the fluorinated and sulfamoyl groups.
Mechanism of Action
The mechanism by which Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate exerts its effects depends on its application. In medicinal chemistry, for example, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorinated aromatic rings and sulfamoyl groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonylurea Herbicides
Compounds such as triflusulfuron methyl ester and metsulfuron methyl ester () share a sulfonylurea bridge but differ in their heterocyclic cores (triazine vs. the target’s phenylacetate backbone). Key differences include:
- Triflusulfuron methyl ester : Contains a triazine ring and trifluoroethoxy group, enhancing herbicidal activity via acetolactate synthase (ALS) inhibition.
- Target compound : Lacks the triazine moiety, suggesting divergent biological targets or mechanisms .
Table 1: Comparison with Sulfonylurea Herbicides
| Compound | Molecular Formula | MW (g/mol) | Key Substituents |
|---|---|---|---|
| Triflusulfuron methyl ester | C14H15F3N4O6S | 416.35 | Triazine, trifluoroethoxy |
| Metsulfuron methyl ester | C14H15N5O6S | 381.36 | Triazine, methoxy |
| Target compound | C23H20ClF3N2O7S | 560.93 | Dimethoxyphenyl, trifluoromethylphenyl |
Phenylacetic Acid Derivatives
Simpler analogs like methyl 2-(3-(trifluoromethyl)phenyl)acetate (CAS: 62451-84-7) share the trifluoromethylphenyl and methyl ester groups but lack the sulfamoyl and dimethoxy functionalities. These differences result in:
- Lower molecular weight (e.g., 62451-84-7: MW ~248.2 g/mol vs. target’s 560.93 g/mol).
Heterocyclic Analogs
Thiazole- and Triazole-Containing Compounds
Ethyl esters with thiazole cores (e.g., 10d , 10e in ) exhibit ureido and piperazine groups, yielding higher synthetic yields (>89%) but distinct pharmacological profiles. For example:
- 10d : ESI-MS m/z 548.2 [M+H]+, with a 4-(trifluoromethyl)phenylureido group.
- Target compound : Higher molecular weight (560.93 vs. 548.2) due to additional methoxy and sulfamoyl groups .
Isoxazole Derivatives
Pyridyl and Chlorotrifluoromethyl Derivatives
Methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate (CAS: 1024317-10-9, MW: 577.01 g/mol) introduces a pyridylsulfanyl group instead of the target’s sulfamoyl linkage. This substitution may enhance metabolic stability but reduce solubility .
Biological Activity
Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate, identified by its CAS number 1023518-38-8, is a compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H17F4NO6S
- Molecular Weight : 451.39 g/mol
- Chemical Structure : The compound features a sulfamoyl group attached to a trifluoromethyl-substituted phenyl ring and a dimethoxy-substituted phenyl moiety.
The biological activity of this compound has been linked to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties against various pathogens. The presence of the sulfamoyl group may enhance interaction with bacterial enzymes or membranes.
- Antioxidant Properties : Compounds containing methoxy groups are often associated with antioxidant activity, potentially reducing oxidative stress in biological systems.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other sulfamoyl derivatives which have shown promise as enzyme inhibitors in pharmacological studies.
Antibacterial Activity
A comparative analysis of similar compounds indicates that this compound could possess significant antibacterial properties. For instance:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 μg/mL |
| Compound B | Escherichia coli | 58 μg/mL |
| Methyl 2-(...acetate) | TBD | TBD |
While specific MIC values for this compound are yet to be established, the structure suggests potential efficacy against Gram-positive and Gram-negative bacteria.
Antioxidant Activity
Antioxidant assays using DPPH (1,1-Diphenyl-2-picrylhydrazyl) have shown that compounds with similar functional groups can exhibit notable free radical scavenging activity.
| Concentration (μM) | % Inhibition |
|---|---|
| 500 | 78.85 |
| 250 | 73.08 |
| 125 | TBD |
Case Studies
- Study on Structural Analogues : Research on structurally similar sulfamoyl compounds demonstrated significant inhibition of biofilm formation in bacterial cultures, suggesting that this compound could also inhibit biofilm-associated pathogens.
- Toxicity Assessment : In toxicity studies involving related compounds, no adverse effects were noted at lower concentrations in animal models over a 72-hour observation period. This indicates a potentially favorable safety profile for further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
